molecular formula C10H11ClN2O B6224676 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride CAS No. 2768327-65-5

4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride

Cat. No. B6224676
CAS RN: 2768327-65-5
M. Wt: 210.7
InChI Key:
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Description

4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride, often referred to as 4-AM-1,2-DIH or simply 4-AM, is a synthetic organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and has a molecular weight of 257.7 g/mol. 4-AM is a derivative of isoquinoline and is used as a building block for the synthesis of various compounds. It is also used as a probe molecule in biochemical studies, as it can be used to study the structure and function of proteins.

Mechanism of Action

4-AM works by binding to specific proteins in the body, which then causes a change in the structure and function of the protein. It has been shown to bind to a wide variety of proteins, including enzymes, receptors, and ion channels. The binding of 4-AM to these proteins can cause changes in the activity of the protein, which can then lead to changes in the overall function of the cell.
Biochemical and Physiological Effects
4-AM has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, receptors, and ion channels in the body. Additionally, it has been shown to affect the activity of neurotransmitters, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

4-AM has a number of advantages for use in laboratory experiments. It is relatively inexpensive to produce, and is soluble in water, making it easy to use in a variety of experiments. Additionally, it is relatively stable, allowing for long-term storage. However, 4-AM can be toxic in high concentrations, and can be difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for the use of 4-AM in scientific research and laboratory experiments. These include further research into its mechanism of action, as well as its potential applications in drug development and drug-receptor interactions. Additionally, further research could be conducted into its use as a probe molecule for the study of proteins and other molecules. Additionally, further research could be conducted into its potential applications in the study of gene expression and its potential therapeutic applications.

Synthesis Methods

4-AM is synthesized by a three-step process involving the reaction of isoquinoline with nitric acid, followed by the addition of sodium nitrite and then hydrochloric acid. The resulting product is a white crystalline solid that is soluble in water.

Scientific Research Applications

4-AM has been used in a number of scientific research applications, including the study of proteins and their structure and function. It has also been used in studies of enzyme kinetics, as well as in the study of drug-receptor interactions. Additionally, it has been used in the study of the mechanism of action of drugs and other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride involves the reaction of 1,2-dihydroisoquinoline with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and acidification with hydrochloric acid.", "Starting Materials": [ "1,2-dihydroisoquinoline", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1,2-dihydroisoquinoline is reacted with formaldehyde and ammonium chloride in the presence of a catalyst to form 4-(aminomethyl)-1,2-dihydroisoquinoline.", "2. The resulting product is then reduced with sodium borohydride to form 4-(aminomethyl)-1,2-dihydroisoquinoline hydrochloride.", "3. The product is then acidified with hydrochloric acid to form the final product, 4-(aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride." ] }

CAS RN

2768327-65-5

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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